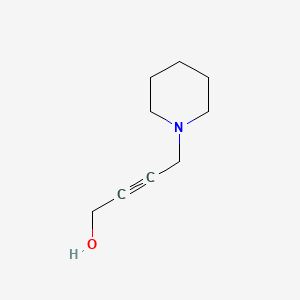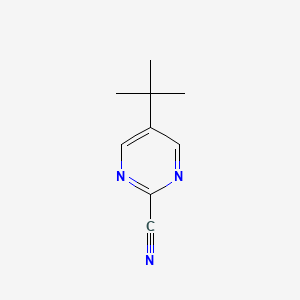
3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method is suitable for preparing ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates, which can then be hydrolyzed to yield the target compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves ester hydrolysis. For instance, the hydrolysis of 3-ethoxycarbonyl-4-hydroxy-2-oxo-1,2-dihydroquinolines in concentrated hydrochloric acid can produce the desired acid . This method is favored due to its efficiency and the ability to visually monitor the reaction progress through the formation of crystalline precipitates.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological and pharmaceutical properties .
Scientific Research Applications
3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. For example, it may act on enzymes involved in DNA replication or protein synthesis, thereby exerting its antitumor properties .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar structure and exhibit comparable biological activities.
2-Hydroxyquinoline: Another related compound with significant pharmaceutical importance.
Uniqueness: 3-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable salts and undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H7NO4 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-hydroxy-6-methyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-3-2-4(7(11)12)5(9)6(10)8-3/h2,9H,1H3,(H,8,10)(H,11,12) |
InChI Key |
SGGMLHTWDRJTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)







![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)
![3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)
![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)

![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)
